molecular formula C14H17N3O3S B14945848 3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one

3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one

Cat. No.: B14945848
M. Wt: 307.37 g/mol
InChI Key: JYZWDWFUVQWAQX-UHFFFAOYSA-N
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Description

3-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-PROPANONE is a complex organic compound that features a furan ring, an oxadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-PROPANONE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Formation of the Piperidine Ring: The piperidine ring is typically introduced through a nucleophilic substitution reaction.

    Final Assembly: The final step involves the coupling of the oxadiazole and furan moieties with the piperidine ring, often using a thiol-based linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-PROPANONE has several applications in scientific research:

    Medicinal Chemistry: It is being investigated for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-PROPANONE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-{[5-(5-NITRO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-PROPANONE: This compound has a similar structure but with a nitro group on the furan ring, which can significantly alter its chemical properties and biological activity.

    3-{[5-(2-THIENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-PROPANONE: This compound features a thiophene ring instead of a furan ring, leading to different electronic properties and reactivity.

Uniqueness

The unique combination of the furan, oxadiazole, and piperidine rings in 3-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-PROPANONE imparts distinct chemical and biological properties that are not observed in its analogs

Properties

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C14H17N3O3S/c18-12(17-7-2-1-3-8-17)6-10-21-14-16-15-13(20-14)11-5-4-9-19-11/h4-5,9H,1-3,6-8,10H2

InChI Key

JYZWDWFUVQWAQX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CCSC2=NN=C(O2)C3=CC=CO3

Origin of Product

United States

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